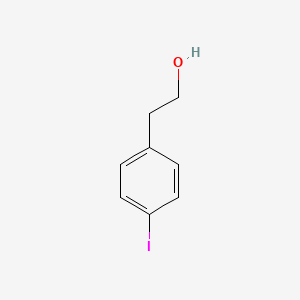

2-(4-碘苯基)乙醇

描述

2-(4-Iodophenyl)ethanol is a chemical compound that is structurally related to various phenolic alcohols. While the specific compound 2-(4-Iodophenyl)ethanol is not directly mentioned in the provided papers, related compounds such as 2-(4-hydroxyphenyl)ethanol and its derivatives are discussed. These compounds are of interest in various fields, including environmental science, pharmacology, and synthetic chemistry due to their presence in industrial waste, biological activity, and use in the synthesis of other compounds .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, often starting from substituted phenyl compounds. For instance, 2-(4-hydroxyphenyl)ethanol can be extracted from aqueous solutions, which is significant in the context of treating olive mill wastewater . Another compound, 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, was synthesized and identified as a metabolite with hypocholesteremic effects in rats . Additionally, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol was achieved through the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine, optimizing various technological parameters . An improved synthesis method for 2-(4-propylphenyl)ethanol was also developed to reduce side-products and facilitate purification for further applications .

Molecular Structure Analysis

The molecular structure of these phenolic alcohols is characterized by a phenyl group substituted with various functional groups. The structural analysis is crucial for understanding the properties and reactivity of these compounds. For example, the X-ray structure analysis of a crystalline derivative of 2-(4-propylphenyl)ethanol provided insights into its structural details . The common structural element for related compounds, such as 2-(4-methylphenoxy)ethanol, includes an aryl group bonded to a primary alcohol group .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the substituents on the phenyl ring. The thermal dehydration of 2-(4-aminophenyl)ethanol, for instance, was studied in the presence of inorganic nucleophilic agents, leading to the formation of 4-aminostyrene . The presence of iodine in 2-(4-Iodophenyl)ethanol would likely affect its reactivity, potentially making it a useful intermediate in various organic syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic alcohols are determined by their molecular structure. These properties include solubility, boiling and melting points, and reactivity towards other chemicals. The extraction study of 2-(4-hydroxyphenyl)ethanol from aqueous solutions provides insights into its solubility and the factors affecting its transfer across phases . The toxicological and dermatological review of 2-(4-methylphenoxy)ethanol includes data on its physical properties, acute toxicity, skin irritation, and sensitization, which are relevant for safety assessments .

科学研究应用

提取和合成

- 2-(4-羟基苯基)乙醇,与2-(4-碘苯基)乙醇密切相关,已被研究用于从水溶液中使用乳液液膜进行提取。Reis等人(2006年)进行的这项研究探讨了膜相添加剂对溶质渗透的影响,展示了对制药和化工行业纯化过程的重要影响(Reis et al., 2006)。

- 张伟兴(2013年)研究了一种新的合成过程,用β-苯乙醇作为原料合成2-(4-氨基苯基)乙醇,这是心血管药物的关键中间体。这项研究突显了该过程的工业应用价值(Zhang Wei-xing, 2013)。

安全和危害

2-(4-Iodophenyl)ethanol is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . The compound should be handled with care, and appropriate safety measures should be taken while handling it .

作用机制

Target of Action

This compound is a derivative of phenethyl alcohol, which is known to have antimicrobial properties . .

Mode of Action

It is known that the compound has an iodine atom and a phenethyl alcohol group, which suggests it may have the reactivity of iodides and the properties of phenethyl alcohol . .

Pharmacokinetics

It is known that the compound is a colorless to light yellow liquid with a phenolic odor, and it has low solubility at room temperature but is soluble in organic solvents such as ethanol and dichloromethane . These properties may influence its bioavailability.

Action Environment

The action, efficacy, and stability of 2-(4-Iodophenyl)ethanol can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in environments where organic solvents are present . Additionally, it should be stored at 2-8°C and protected from light , suggesting that temperature and light exposure may affect its stability and efficacy.

属性

IUPAC Name |

2-(4-iodophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUSTTSSRXDFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200964 | |

| Record name | Phenethyl alcohol, p-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Iodophenyl)ethanol | |

CAS RN |

52914-23-5 | |

| Record name | 4-Iodobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52914-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl alcohol, p-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052914235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl alcohol, p-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

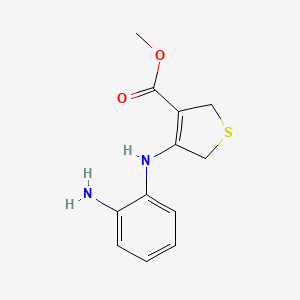

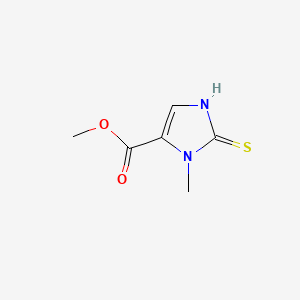

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![1-[5-(4-Chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone](/img/structure/B1305186.png)

![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1305195.png)